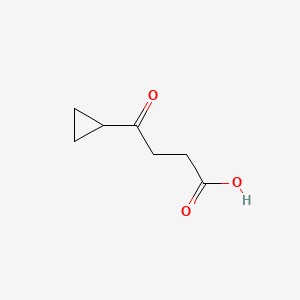

4-Cyclopropyl-4-oxobutyric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-cyclopropyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c8-6(5-1-2-5)3-4-7(9)10/h5H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZLFKWEBSKHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584099 | |

| Record name | 4-Cyclopropyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53712-75-7 | |

| Record name | 4-Cyclopropyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclopropyl-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Cyclopropyl-4-oxobutyric Acid (CAS 53712-75-7): Properties, Synthesis, and Applications

Executive Summary

4-Cyclopropyl-4-oxobutyric acid, also known as 4-cyclopropyl-4-oxobutanoic acid, is a bifunctional organic molecule featuring a terminal carboxylic acid and a γ-keto group attached to a cyclopropyl ring. This unique combination of a versatile chemical handle (the keto-acid) and a medicinally significant moiety (the cyclopropyl group) makes it a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. The cyclopropyl ring is strategically employed in drug design to enhance metabolic stability, improve potency by enforcing conformational rigidity, and reduce off-target effects.[1][2] This guide provides an in-depth analysis of its physicochemical properties, plausible synthetic routes, theoretical spectroscopic profile, and key applications for researchers in drug discovery and chemical development.

Introduction and Strategic Importance

In the landscape of modern medicinal chemistry, the rational design of small molecules hinges on the use of building blocks that impart favorable pharmacological properties. This compound (CAS 53712-75-7) emerges as a compound of significant interest due to its distinct structural features.

-

The γ-Keto Acid Moiety: This functionality is a versatile precursor for a wide range of chemical transformations. The ketone can be reduced, alkylated, or converted to heterocycles, while the carboxylic acid can be readily transformed into esters, amides, or acid halides. This dual reactivity allows for divergent synthetic strategies from a single starting material.

-

The Cyclopropyl Group: This small, strained ring is far more than a simple alkyl substituent. Its incorporation into drug candidates is a well-established strategy to address common challenges in drug discovery.[2] The high s-character of its C-H bonds enhances metabolic stability by making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] Furthermore, the rigid, planar nature of the three-carbon ring can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity for its biological target.[4]

This guide serves as a technical resource for scientists, providing the foundational knowledge required to effectively utilize this compound in complex synthetic campaigns.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is critical for its handling, reaction setup, and purification.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Data Summary

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 53712-75-7 | [5][6][7] |

| Molecular Formula | C₇H₁₀O₃ | [5][7] |

| Molecular Weight | 142.15 g/mol | [5][7] |

| IUPAC Name | 4-cyclopropyl-4-oxobutanoic acid | [6] |

| Melting Point | 67-72 °C | [6] |

| Boiling Point | 296.2 °C at 760 mmHg | [6] |

| Density | 1.267 g/cm³ | [6] |

| Flash Point | 147.2 °C | [6] |

| InChI Key | ISZLFKWEBSKHTO-UHFFFAOYSA-N | [6][8] |

| SMILES | C1CC1C(=O)CCC(=O)O |[5][8] |

Theoretical Spectroscopic Profile

While publicly available experimental spectra for this specific compound are limited, its structure allows for a reliable prediction of its key spectroscopic features. This theoretical profile is invaluable for reaction monitoring and structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by absorptions from the two carbonyl groups and the hydroxyl group:

-

O-H Stretch (Carboxylic Acid): A very broad band is anticipated in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.

-

C-H Stretch (Aliphatic/Cyclopropyl): Sharp peaks are expected just below 3000 cm⁻¹.

-

C=O Stretch (Ketone): A strong, sharp absorption peak around 1715 cm⁻¹. The conjugation with the cyclopropyl ring may slightly lower this frequency.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak around 1710 cm⁻¹, often overlapping with the ketone stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

-COOH (1H): A very broad singlet, typically downfield (>10 ppm).

-

-CH₂-C=O (Ketone) (2H): A triplet around 2.8-3.1 ppm.

-

-CH₂-COOH (2H): A triplet around 2.5-2.8 ppm.

-

-CH- (Cyclopropyl) (1H): A multiplet (tt) around 1.8-2.2 ppm.

-

-CH₂- (Cyclopropyl) (4H): Two distinct multiplets in the upfield region of 0.8-1.2 ppm, characteristic of the diastereotopic protons of the cyclopropyl ring.

-

-

¹³C NMR:

-

C=O (Carboxylic Acid): ~178-182 ppm.

-

C=O (Ketone): ~205-210 ppm.

-

-CH₂- (Aliphatic): Two signals expected between 28-38 ppm.

-

-CH- (Cyclopropyl): ~18-25 ppm.

-

-CH₂- (Cyclopropyl): ~10-15 ppm.

-

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 142 would be expected. Key fragmentation pathways for γ-keto acids include:

-

α-Cleavage: Loss of the cyclopropyl group (•C₃H₅) or the propanoic acid chain.

-

McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible for the ketone, fragmentation of the carboxylic acid moiety is likely.[9][10] Common losses include •OH (m/z = 125) and •COOH (m/z = 97).[11]

-

Decarboxylation: Loss of CO₂ (m/z = 98) is a possible fragmentation pathway, although less common for γ-keto acids compared to β-keto acids upon simple heating.[12]

Synthesis and Reactivity

Plausible Synthetic Strategy: Friedel-Crafts Acylation

A robust and classical approach to synthesizing γ-keto acids is the Friedel-Crafts acylation of an electron-rich substrate with a cyclic anhydride, such as succinic anhydride.[13] This methodology can be adapted for this compound by using cyclopropylbenzene as the starting material. The reaction proceeds via the formation of a highly reactive acylium ion, which then performs an electrophilic aromatic substitution.[14][15]

Caption: Generalized workflow for γ-keto acid synthesis via Friedel-Crafts acylation.

Generalized Experimental Protocol (Friedel-Crafts Acylation):

-

Setup: A flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet (to a trap), and an addition funnel is charged with an inert solvent (e.g., nitrobenzene or 1,2-dichloroethane) and anhydrous aluminum chloride (AlCl₃, ~2.2 equivalents). The suspension is cooled in an ice bath.

-

Reagent Addition: A solution of succinic anhydride (1.0 equivalent) and cyclopropylbenzene (1.0 equivalent) in the same solvent is added dropwise via the addition funnel, maintaining a low temperature.

-

Reaction: After addition, the mixture is allowed to warm to room temperature and then heated (e.g., 50-70 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: The reaction mixture is cooled and carefully poured onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes.

-

Isolation: The resulting product, 4-(4-cyclopropylphenyl)-4-oxobutanoic acid, is isolated by extraction with an organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography.

-

Cleavage (Hypothetical): The subsequent oxidative cleavage of the aromatic ring to yield the final aliphatic product would require harsh conditions and is presented as a conceptual, though challenging, step. A more direct synthesis, perhaps via a Grignard reaction with succinic anhydride, represents an alternative pathway.

Chemical Reactivity and Derivatization

The molecule's bifunctionality is the key to its utility. The ketone and carboxylic acid can be addressed selectively under different reaction conditions.

Caption: Key derivatization pathways for this compound.

-

Esterification/Amidation: The carboxylic acid can be readily converted to esters or amides using standard protocols (e.g., Fischer esterification or peptide coupling reagents), leaving the ketone untouched.

-

Selective Ketone Reduction: The ketone can be selectively reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄). The resulting γ-hydroxy acid can spontaneously cyclize to form the corresponding γ-lactone, a common structural motif in natural products.[16]

-

Full Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the carboxylic acid to yield the corresponding diol.

Applications in Research and Development

This compound is primarily used as a specialized building block for introducing the cyclopropyl-keto-ethyl scaffold into larger, more complex molecules.

-

Pharmaceutical Synthesis: The cyclopropyl moiety is present in numerous approved drugs. This building block provides a direct route to incorporate this group, potentially leading to candidates with improved pharmacokinetic profiles. Its structure is analogous to scaffolds used in the synthesis of corticotropin-releasing factor (CRF) antagonists and other neurologically active agents.

-

Heterocycle Synthesis: The 1,4-dicarbonyl relationship (after esterification or amidation) is a classic precursor for the synthesis of five-membered heterocycles like furans, pyrroles, and thiophenes via Paal-Knorr synthesis.

-

Probing Structure-Activity Relationships (SAR): In a drug discovery program, this fragment can be used to replace a different group (e.g., a t-butyl or phenyl group) to systematically probe the effect of a rigid, metabolically stable substituent on biological activity.[17]

Safety and Handling

This compound is intended for research and development purposes only.[7] As with all laboratory chemicals, it should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. Supplier recommendations may vary from room temperature to refrigerated (2-8 °C).

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound (CAS 53712-75-7) stands out as a highly valuable and strategic building block for synthetic and medicinal chemists. Its structure provides a unique convergence of synthetic versatility through its γ-keto acid functionality and desirable drug-like properties conferred by the cyclopropyl ring. By understanding its physicochemical properties, reactivity, and synthetic origins, researchers can effectively leverage this compound to accelerate the discovery and development of novel chemical entities with optimized performance and safety profiles.

References

- 1. scientificupdate.com [scientificupdate.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 53712-75-7 | DCA71275 [biosynth.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. scbt.com [scbt.com]

- 8. This compound [stenutz.eu]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. whitman.edu [whitman.edu]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. science-revision.co.uk [science-revision.co.uk]

- 16. Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Cyclopropyl-4-oxobutyric acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopropyl-4-oxobutyric acid, a molecule integrating a cyclopropyl ring with a gamma-keto acid framework, stands as a significant building block in modern medicinal and agrochemical research. The presence of the strained cyclopropyl ring imparts unique conformational rigidity and electronic properties, which can enhance metabolic stability and binding affinity to biological targets. This guide offers a comprehensive exploration of its core physicochemical characteristics, providing both established data and predictive insights to empower its application in research and development.

Chemical Identity and Structure

At its core, the structure of this compound features a butyric acid chain functionalized with a ketone at the 4-position, which is directly attached to a cyclopropyl ring. This combination of a flexible carboxylic acid chain and a rigid cyclic ketone motif is key to its utility in chemical synthesis.

Caption: 2D representation of this compound.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is available from commercial suppliers, other values are predicted based on its chemical structure.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀O₃ | [1][2] |

| Molecular Weight | 142.15 g/mol | [1][2] |

| CAS Number | 53712-75-7 | [1][2][3] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | 67-72 °C | [4] |

| Boiling Point | 296.2 °C at 760 mmHg | [4] |

| Density | 1.267 g/cm³ | [4] |

| Flash Point | 147.2 °C | [4] |

| pKa | ~4.5 (predicted) | Based on similar carboxylic acids[5] |

| Solubility | Predicted to be soluble in water and polar organic solvents like methanol, ethanol, and acetone. | Structural analysis |

Spectroscopic Profile

Detailed spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While publicly available spectra are scarce, the expected spectral characteristics can be predicted based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclopropyl, methylene, and carboxylic acid protons.

-

Cyclopropyl protons: A complex multiplet in the upfield region (approx. 0.8-1.2 ppm).

-

Methylene protons (α to COOH): A triplet around 2.5-2.8 ppm.

-

Methylene protons (α to C=O): A triplet around 2.8-3.1 ppm.

-

Carboxylic acid proton: A broad singlet in the downfield region (approx. 10-12 ppm), which is exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

Cyclopropyl carbons: Resonances in the upfield region (approx. 10-20 ppm).

-

Methylene carbons: Signals in the range of 25-40 ppm.

-

Ketone carbonyl carbon: A downfield signal around 205-215 ppm.

-

Carboxylic acid carbonyl carbon: A signal in the region of 175-185 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and ketone functional groups.

-

O-H stretch (Carboxylic acid): A very broad band from 2500 to 3300 cm⁻¹.

-

C=O stretch (Ketone): A strong, sharp peak around 1680-1700 cm⁻¹.

-

C=O stretch (Carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C-H stretch (Cyclopropyl): Peaks just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 142. The fragmentation pattern is expected to involve the loss of water (m/z = 124), the carboxylic acid group (m/z = 97), and cleavage of the butyric acid chain.

Experimental Protocols for Property Determination

For researchers requiring precise in-house characterization, the following are generalized protocols for determining key physicochemical properties.

Determination of pKa by NMR Titration

This method is based on monitoring the change in chemical shift of protons near the carboxylic acid group as a function of pH.

Caption: A streamlined workflow for determining the pKa of this compound using NMR spectroscopy.

Detailed Steps:

-

Sample Preparation: Prepare a stock solution of this compound in D₂O. Aliquot this solution into several NMR tubes.

-

pH Adjustment: Adjust the pD of each sample to a different value spanning a range of approximately 3 pH units around the expected pKa using small additions of NaOD and DCl.

-

NMR Acquisition: Acquire a ¹H NMR spectrum for each sample, ensuring consistent experimental parameters.

-

Data Analysis: Identify the chemical shift of the methylene protons alpha to the carboxyl group in each spectrum.

-

Curve Fitting: Plot the observed chemical shift versus the measured pD. The data should form a sigmoidal curve. The pKa is the pD value at the inflection point of this curve.

Reactivity and Stability

This compound, as a γ-keto acid, exhibits reactivity characteristic of both ketones and carboxylic acids. The carboxylic acid moiety can undergo esterification, amidation, and reduction. The ketone can participate in nucleophilic addition and condensation reactions.

The cyclopropyl group is generally stable under many reaction conditions but can be susceptible to ring-opening under strongly acidic or hydrogenolytic conditions. The compound's stability is expected to be good under standard laboratory conditions, though prolonged exposure to high temperatures may lead to decarboxylation, a known reaction for some keto acids.

Applications in Drug Discovery and Development

The cyclopropyl motif is a "privileged" scaffold in medicinal chemistry. Its incorporation into drug candidates can lead to:

-

Enhanced Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, improving binding to the target protein.

-

Increased Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to linear alkyl chains.[6]

-

Improved Pharmacokinetic Properties: The introduction of a cyclopropyl group can modulate lipophilicity and other properties that influence absorption, distribution, metabolism, and excretion (ADME).

This compound is a valuable starting material for the synthesis of more complex molecules containing the cyclopropyl ketone pharmacophore. It can be used to introduce this moiety into various molecular scaffolds to explore structure-activity relationships in drug discovery programs.

Hazard Profile and Safe Handling

Potential Hazards:

-

Flammability: May be a combustible solid.

-

Skin and Eye Irritation: Likely to be an irritant upon contact with skin and eyes.

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

Recommended Safe Handling Procedures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side shields or chemical goggles.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Caption: A logical flow for the safe handling of this compound in a laboratory setting.

Conclusion

This compound is a molecule with significant potential in chemical synthesis, particularly for the development of new pharmaceuticals and agrochemicals. This guide has provided a detailed overview of its physicochemical properties, drawing from available data and established scientific principles to offer predictive insights where specific experimental values are not yet published. By understanding these core characteristics, researchers can more effectively and safely utilize this versatile building block in their scientific endeavors.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 53712-75-7 | DCA71275 [biosynth.com]

- 3. This compound [stenutz.eu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chembk.com [chembk.com]

- 6. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. echemi.com [echemi.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Structural and Conformational Analysis of 4-Cyclopropyl-4-oxobutyric Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the structural and conformational landscape of 4-cyclopropyl-4-oxobutyric acid, a molecule of interest in medicinal chemistry and organic synthesis. Lacking a definitive published crystal structure, this document synthesizes data from analogous compounds, theoretical principles, and established analytical methodologies to construct a robust predictive analysis. We delve into the foundational stereoelectronic properties of the cyclopropyl ketone moiety, which dictates the molecule's preferred conformations. Detailed, field-proven protocols for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling are presented as a framework for empirical validation. This guide is intended to be a vital resource for researchers engaged in the design and development of novel therapeutics and functional organic materials, offering both a theoretical underpinning and a practical guide to the structural elucidation of this and related molecules.

Introduction: The Significance of this compound

This compound is a bifunctional organic molecule featuring a terminal carboxylic acid and a cyclopropyl ketone. The cyclopropyl group is a prevalent structural motif in medicinal chemistry, valued for its ability to introduce conformational rigidity and modulate electronic properties, often leading to improved metabolic stability and binding affinity.[1] As a γ-keto acid, this molecule also serves as a versatile synthetic intermediate.[2][3] A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for predicting its interactions in biological systems and for its rational application in drug design and synthesis.

The central analytical challenge is the conformational flexibility around the single bonds connecting the cyclopropyl ring, the ketone, and the butyric acid chain. The dominant conformational preferences are dictated by the electronic interaction between the strained cyclopropyl ring and the adjacent carbonyl group.

Foundational Principles: The Conformational Predisposition of the Cyclopropyl Ketone Moiety

The defining structural feature of this compound is the α,β-cyclopropyl ketone. The bonding in a cyclopropyl group is unique, with increased p-character in the C-C bonds, allowing it to conjugate with adjacent π-systems, such as a carbonyl group.[4][5] This conjugation leads to a strong preference for specific orientations of the carbonyl group relative to the plane of the cyclopropyl ring.

Computational and experimental studies on simpler cyclopropyl ketones, such as cyclopropyl methyl ketone, have established that two primary conformations are energetically favorable: the s-cis (or bisected) and s-trans (or bisected) conformations.[6]

-

s-cis Conformation: The carbonyl bond is eclipsed with a C-C bond of the cyclopropyl ring. This conformation is often the global energy minimum due to favorable orbital overlap.

-

s-trans Conformation: The carbonyl bond is eclipsed with the opposing C-H bond of the cyclopropyl ring. This is typically a local energy minimum.

The butyric acid chain in this compound is expected to introduce additional conformational possibilities, primarily through rotation around the C-C single bonds of the aliphatic chain. However, the fundamental preference for the s-cis and s-trans arrangement of the cyclopropyl ketone is anticipated to remain the dominant conformational driver.

Experimental Elucidation of Molecular Structure

A multi-faceted experimental approach is essential for a comprehensive structural analysis. Here, we outline the core techniques and provide detailed protocols for their application to this compound.

X-Ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides unambiguous information about the molecule's connectivity, bond lengths, bond angles, and conformation in the solid state. Although no public crystal structure for this compound is available, this section details the protocol for its determination.

-

Material Purification: Begin with highly pure this compound (>98%). Impurities can inhibit crystallization.

-

Solvent Screening: Due to the presence of a polar carboxylic acid and a less polar cyclopropyl ketone moiety, a range of solvents should be screened. Start with solvents in which the compound is sparingly soluble. Good candidates include mixtures of heptane and diethyl ether, or slow evaporation from an acetone or ethyl acetate solution.[7]

-

Crystallization Method - Slow Evaporation:

-

Dissolve the compound in a suitable solvent to near-saturation in a clean vial.

-

Loosely cap the vial to allow for slow solvent evaporation.

-

Store the vial in a vibration-free environment at a constant temperature.

-

-

Crystal Mounting and Data Collection:

-

Select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions).

-

Mount the crystal on a goniometer head.

-

Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using direct methods or Patterson synthesis.

-

Refine the atomic positions and thermal parameters to obtain the final crystal structure.

-

The expected outcome of this experiment would be the precise coordinates of each atom in the unit cell, revealing the preferred conformation in the solid state, including the dihedral angle between the cyclopropyl ring and the carbonyl group, and the conformation of the butyric acid chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution-State Conformation

NMR spectroscopy is a powerful tool for determining the structure and conformational dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR will confirm the molecular structure, while advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide insights into spatial proximities and preferred conformations.

Based on data from analogous structures like cyclopropyl methyl ketone and butyric acid derivatives, we can predict the approximate chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopropyl H (methine) | 2.5 - 2.8 | 16 - 20 |

| Cyclopropyl H (methylene) | 0.9 - 1.3 | 10 - 13 |

| Methylene H (α to ketone) | 2.8 - 3.1 | 33 - 37 |

| Methylene H (β to ketone) | 2.4 - 2.7 | 27 - 31 |

| Carboxyl OH | 10 - 12 (broad) | - |

| Ketone C=O | - | 208 - 212 |

| Carboxyl C=O | - | 175 - 180 |

Note: These are estimated ranges and will be influenced by the solvent and concentration.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Spectroscopy: Acquire a standard ¹H NMR spectrum. The chemical shifts and coupling constants will confirm the basic structure.

-

¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the butyric acid chain.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, confirming the overall structure.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for conformational analysis. They detect through-space interactions between protons that are close to each other (< 5 Å). A strong NOE between the cyclopropyl methine proton and the methylene protons alpha to the ketone would suggest a preference for a specific conformation.

-

Computational Modeling: A Theoretical Approach to Conformational Analysis

Computational chemistry provides a powerful means to explore the conformational landscape of a molecule, calculate the relative energies of different conformers, and predict structural parameters.

Molecular Mechanics (MM)

Molecular mechanics is a computationally efficient method for exploring the potential energy surface of a molecule. Force fields like MMFF94 or GAFF are well-suited for organic molecules and can be used for an initial conformational search.[6]

Caption: Molecular mechanics workflow for conformational search.

Density Functional Theory (DFT)

DFT provides a more accurate quantum mechanical description of the electronic structure and is ideal for refining the geometries and calculating the relative energies of the low-energy conformers identified by molecular mechanics. For systems with strained rings like cyclopropane, functionals such as B3LYP or ωB97X-D with a suitable basis set (e.g., 6-311+G(d,p)) are recommended.[8][9][10]

-

Input Structures: Use the low-energy conformers from the molecular mechanics search as starting geometries.

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a selected DFT functional and basis set.

-

Frequency Calculation: Perform a frequency calculation for each optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Energy Comparison: Compare the relative Gibbs free energies of the conformers to determine their populations at a given temperature.

Synthesis and Predicted Structural Analysis

Based on the principles outlined above and data from analogous compounds, we can construct a predictive structural analysis of this compound.

Predicted Key Structural Parameters

| Parameter | Predicted Value | Justification |

| C=O bond length (ketone) | ~1.22 Å | Typical for a conjugated ketone. |

| C-C bond length (cyclopropyl) | ~1.51 Å | Characteristic of cyclopropane. |

| Dihedral Angle (C-C-C=O) | Predominantly ~0° (s-cis) and ~180° (s-trans) | Based on studies of cyclopropyl ketones.[6] |

| Butyric Acid Conformation | Likely an extended chain to minimize steric hindrance. | General principle for aliphatic chains. |

The s-cis conformer is predicted to be the global minimum due to optimal electronic stabilization. The butyric acid chain is likely to adopt a staggered conformation to minimize torsional strain. Intramolecular hydrogen bonding between the carboxylic acid proton and the ketone oxygen is a possibility that could influence the overall conformation and should be investigated computationally.

Conclusion

This technical guide has provided a comprehensive framework for the structural and conformational analysis of this compound. By integrating foundational principles with detailed experimental and computational protocols, we have constructed a predictive model of the molecule's structure. The key takeaway is the dominant influence of the cyclopropyl ketone moiety, which favors s-cis and s-trans conformations. The methodologies outlined herein provide a clear path for the empirical validation of these predictions. A thorough understanding of the three-dimensional properties of this molecule will undoubtedly aid in its future applications in drug discovery and organic synthesis.

References

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. Keto acid - Wikipedia [en.wikipedia.org]

- 3. tuscany-diet.net [tuscany-diet.net]

- 4. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Unravelling the Strain: Accurate Ring Strain Energies in Chalcogeniranes and Predictive Models for Most p‑Block Three-Membered Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers - American Chemical Society [acs.digitellinc.com]

- 10. pubs.acs.org [pubs.acs.org]

Spectroscopic Data for 4-Cyclopropyl-4-oxobutyric Acid: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopropyl-4-oxobutyric acid, with a molecular formula of C₇H₁₀O₃ and a molecular weight of 142.15 g/mol , is a carboxylic acid and ketone derivative of interest in organic synthesis and pharmaceutical research.[1][2][3][4] Its structural complexity, featuring a cyclopropyl ring adjacent to a ketone and a butyric acid chain, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The analysis is grounded in fundamental spectroscopic principles and data from analogous structures, offering a robust framework for researchers working with this compound.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of functional groups in this compound dictates its spectral characteristics. A systematic analysis of its structure is the first step in predicting and interpreting its spectroscopic data.

Caption: Molecular structure of this compound with atom numbering for spectroscopic assignment.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atom environments in a molecule. The spectrum of this compound is expected to show distinct signals for the cyclopropyl, methylene, and carboxylic acid protons.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ is preferable for ensuring the observation of the acidic carboxylic proton.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum over a range of 0-12 ppm. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Predicted ¹H NMR Data and Interpretation

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H (Carboxylic Acid) | 10.0 - 12.0 | Singlet (broad) | 1H | - |

| H-2, H-3 (Methylene α to COOH) | 2.80 | Triplet | 2H | ~6.5 |

| H-2, H-3 (Methylene β to COOH) | 3.20 | Triplet | 2H | ~6.5 |

| H-5 (Methine of cyclopropyl) | 2.50 | Multiplet | 1H | - |

| H-6, H-7 (Methylene of cyclopropyl) | 0.90 - 1.20 | Multiplet | 4H | - |

Causality Behind Assignments:

-

Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield.

-

Methylene Protons: The two methylene groups form an ethyl bridge between the two carbonyl groups. The protons closer to the carboxylic acid (H-2, H-3) will be slightly more shielded than those adjacent to the ketone (H-2, H-3). Both are expected to be triplets due to coupling with their neighbors.

-

Cyclopropyl Protons: The cyclopropyl protons reside in a unique magnetic environment. The methine proton (H-5) will be the most deshielded of the cyclopropyl protons due to its proximity to the ketone. The methylene protons (H-6, H-7) are shielded and appear in the upfield region, often as complex multiplets due to geminal and vicinal coupling.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule.

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on a spectrometer operating at a corresponding frequency for ¹³C (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Data Acquisition: Typically, a proton-decoupled spectrum is acquired to simplify the spectrum to single lines for each unique carbon.

-

Data Processing: Standard Fourier transformation and processing are applied.

Predicted ¹³C NMR Data and Interpretation

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C4 (Ketone Carbonyl) | 208 - 212 |

| C1 (Carboxylic Acid Carbonyl) | 175 - 180 |

| C3 (Methylene α to Ketone) | 35 - 40 |

| C2 (Methylene α to COOH) | 28 - 33 |

| C5 (Methine of cyclopropyl) | 18 - 23 |

| C6, C7 (Methylene of cyclopropyl) | 10 - 15 |

Causality Behind Assignments:

-

Carbonyl Carbons: The ketone (C4) and carboxylic acid (C1) carbonyl carbons are the most deshielded due to the direct attachment of electronegative oxygen atoms, appearing at the lowest field.

-

Methylene Carbons: The chemical shifts of the methylene carbons (C2 and C3) are influenced by the adjacent carbonyl groups.

-

Cyclopropyl Carbons: The cyclopropyl carbons (C5, C6, C7) are highly shielded and appear in the upfield region of the spectrum, a characteristic feature of strained ring systems.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol

-

Sample Preparation: The spectrum can be acquired using a neat solid sample on an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the mid-IR range (4000 - 400 cm⁻¹).

Predicted IR Data and Interpretation

| Frequency (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1685 | C=O stretch | Ketone (conjugated to cyclopropyl) |

| ~3080 | C-H stretch | Cyclopropyl C-H |

| 2850-2960 | C-H stretch | Methylene C-H |

Causality Behind Assignments:

-

The broad absorption in the 2500-3300 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.

-

Two distinct carbonyl (C=O) stretching bands are expected. The carboxylic acid carbonyl will appear around 1710 cm⁻¹, while the ketone carbonyl, being conjugated with the cyclopropyl ring, will absorb at a slightly lower frequency, around 1685 cm⁻¹.

-

The C-H stretching vibrations of the cyclopropyl group appear at a higher frequency (~3080 cm⁻¹) than the methylene C-H stretches, which is characteristic of strained rings.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.

Experimental Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Use an Electrospray Ionization (ESI) mass spectrometer, which is a soft ionization technique suitable for polar molecules like carboxylic acids.

-

Data Acquisition: Acquire the spectrum in both positive and negative ion modes.

Predicted Mass Spectrometry Data and Interpretation

-

Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ at m/z 143.06 is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 141.05 would be observed.

-

Key Fragments: The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments.

References

Solubility and Stability of 4-Cyclopropyl-4-oxobutyric Acid: A Methodological Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility and Stability in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility and stability are cornerstone parameters that profoundly influence a compound's bioavailability, manufacturability, and shelf-life.

-

Solubility dictates the rate and extent to which a compound dissolves in a solvent, a critical factor for its absorption in biological systems and its formulation into viable dosage forms. Poor solubility can lead to low bioavailability, hindering therapeutic efficacy.

-

Stability refers to the ability of a compound to resist chemical degradation under various environmental conditions, including pH, temperature, and light. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.

This guide will provide a comprehensive overview of the experimental procedures to thoroughly characterize the solubility and stability of 4-Cyclopropyl-4-oxobutyric acid.

Physicochemical Properties of this compound

A foundational understanding of the molecule's basic properties is essential before embarking on detailed solubility and stability studies.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₃ | [2][3] |

| Molecular Weight | 142.15 g/mol | [2][3] |

| Melting Point | 67-72 °C | [4][5] |

| Canonical SMILES | C1CC1C(=O)CCC(=O)O | [4] |

| Appearance | Solid (predicted) | - |

| pKa | (Not available) | - |

Note: The pKa value is a critical parameter influencing the pH-dependent solubility of an acidic compound and should be determined experimentally.

Determination of Solubility Profile

The solubility of this compound should be assessed in a range of solvents relevant to its intended use, from aqueous buffers mimicking physiological conditions to organic solvents used in synthesis and formulation.

Qualitative Solubility Determination

A preliminary assessment of solubility can be performed using a simple, qualitative method.[6][7] This provides a rapid indication of the compound's general solubility characteristics.

Experimental Protocol: Qualitative Solubility Testing

-

Preparation: Add approximately 25 mg of this compound to a series of test tubes.

-

Solvent Addition: To each test tube, add 1 mL of a different solvent in a stepwise manner (e.g., 0.25 mL increments). The solvent panel should include water, 5% w/v HCl, 5% w/v NaOH, 5% w/v NaHCO₃, and a selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane).[6][8][9]

-

Observation: After each addition, vortex the test tube vigorously for 30 seconds and visually inspect for dissolution.[8]

-

Classification: Classify the solubility as "soluble," "partially soluble," or "insoluble" based on visual observation.[8]

Quantitative Solubility Determination: The Shake-Flask Method

For precise quantification, the isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a solid in a liquid.[10]

Experimental Protocol: Isothermal Shake-Flask Method

-

Supersaturation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent to create a supersaturated solution.[10] The presence of undissolved solid is essential to ensure equilibrium is reached.[10]

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filtration: Filter the aliquot through a 0.45 µm filter to remove any remaining undissolved solid.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[10]

Data Presentation: Illustrative Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) (Hypothetical) | Method of Analysis |

| Water (pH 7.4) | 25 | 5.2 | HPLC-UV |

| 0.1 M HCl | 25 | 1.8 | HPLC-UV |

| 0.1 M NaOH | 25 | > 100 | HPLC-UV |

| Ethanol | 25 | 150 | HPLC-UV |

| Acetone | 25 | 250 | HPLC-UV |

| Ethyl Acetate | 25 | 80 | HPLC-UV |

| Dichloromethane | 25 | 20 | HPLC-UV |

This data is for illustrative purposes only and must be determined experimentally.

Visualization of Solubility Determination Workflow

Caption: Workflow for qualitative and quantitative solubility determination.

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a drug substance.[12][13] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways and degradation products.[13]

General Considerations for Forced Degradation

-

Extent of Degradation: The goal is to achieve a target degradation of 5-20%.[12]

-

Analytical Method: A stability-indicating analytical method, typically HPLC, is required to separate the parent compound from its degradation products.[12]

-

Mass Balance: The sum of the assay of the parent compound and the impurities should be close to 100% to ensure that all major degradation products are detected.

Forced Degradation Conditions and Protocols

The following are standard stress conditions used in forced degradation studies.[12][13]

Experimental Protocol: Forced Degradation Studies

-

Sample Preparation: Prepare solutions of this compound in the appropriate stressor medium at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.[13][14] Neutralize with an equivalent amount of 0.1 M NaOH before analysis.[12]

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[13] Neutralize with an equivalent amount of 0.1 M HCl before analysis.[12]

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[13]

-

Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.

-

Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

-

-

Time Points: Sample the stressed solutions at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation progress.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from any degradation product peaks.[12] Peak purity analysis using a photodiode array (PDA) detector is recommended.

Data Presentation: Illustrative Forced Degradation Data for this compound

| Stress Condition | Time (hours) | Assay of Parent (%) (Hypothetical) | % Degradation (Hypothetical) | Number of Degradants (Hypothetical) |

| 0.1 M HCl, 60 °C | 24 | 85.2 | 14.8 | 2 |

| 0.1 M NaOH, 60 °C | 24 | 78.5 | 21.5 | 3 |

| 3% H₂O₂, RT | 24 | 92.1 | 7.9 | 1 |

| 80 °C (Solid) | 48 | 98.5 | 1.5 | 1 |

| Photolytic (UV/Vis) | 24 | 95.3 | 4.7 | 1 |

This data is for illustrative purposes only and must be determined experimentally.

Visualization of Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Conclusion

The experimental frameworks detailed in this guide provide a robust starting point for the comprehensive characterization of the solubility and stability of this compound. Adherence to these methodologies will generate the critical data necessary to support informed decisions in the drug development process, from lead optimization and formulation design to regulatory submissions. It is imperative that all experimental work is conducted with meticulous attention to detail and that all analytical methods are thoroughly validated to ensure the integrity of the generated data.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 53712-75-7 | DCA71275 [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound [stenutz.eu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. bellevuecollege.edu [bellevuecollege.edu]

- 9. www1.udel.edu [www1.udel.edu]

- 10. benchchem.com [benchchem.com]

- 11. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 12. longdom.org [longdom.org]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

The Cyclopropyl Keto Acid Scaffold: A Technical Guide to Unlocking Novel Biological Activities

Introduction: The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the cyclopropyl group has emerged as a "privileged scaffold," a testament to its unique structural and electronic properties.[1][2] Unlike simple alkyl chains, the three-membered ring of cyclopropane possesses significant ring strain, resulting in bent carbon-carbon bonds with enhanced π-character.[1][3] This feature imparts a rigid, conformationally constrained geometry that medicinal chemists can exploit to optimize drug-target interactions, effectively locking a molecule into its bioactive conformation.[4]

Furthermore, the cyclopropyl ring is recognized for its ability to enhance critical pharmacokinetic properties. Its inherent stability often leads to increased resistance to metabolic degradation by cytochrome P450 (CYP) enzymes, which can translate to a longer in vivo half-life and improved bioavailability.[4][5] When incorporated into a molecule as a cyclopropyl keto acid or a related derivative, this scaffold becomes a powerful tool for designing highly potent and selective modulators of biological targets. This guide provides an in-depth exploration of the biological activities of cyclopropyl keto acids and their derivatives, focusing on their mechanisms of action, the experimental workflows used to characterize them, and their therapeutic potential.

Part 1: Inhibition of Epigenetic Regulators - The Case of Lysine-Specific Demethylase 1 (LSD1/KDM1A)

Lysine-Specific Demethylase 1 (LSD1), the first identified histone demethylase, plays a critical role in transcriptional regulation by removing methyl groups from mono- and dimethylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active transcription.[6][7] Its aberrant overexpression in numerous cancers, including acute myeloid leukemia (AML) and solid tumors, has made it a prime therapeutic target.[2][7] Cyclopropylamine derivatives, which can be considered close analogs of cyclopropyl keto acids, are among the most potent classes of LSD1 inhibitors.

Mechanism of Action: Covalent Inactivation of the FAD Cofactor

LSD1 belongs to the flavin adenine dinucleotide (FAD)-dependent amine oxidase family.[6] The inhibitory mechanism of cyclopropylamine-based inhibitors, such as the well-studied trans-2-phenylcyclopropylamine (tranylcypromine or TCP), is a classic example of mechanism-based inactivation.[8][9] The process unfolds as follows:

-

Initial Binding: The inhibitor reversibly binds to the active site of LSD1.

-

Enzymatic Oxidation: The FAD cofactor oxidizes the inhibitor's amine, initiating the catalytic cycle.

-

Radical Formation & Ring Opening: This oxidation facilitates the homolytic cleavage of the strained cyclopropyl ring, generating a reactive radical intermediate.

-

Covalent Adduct Formation: The radical intermediate then attacks the FAD cofactor, forming an irreversible covalent adduct and permanently inactivating the enzyme.[6][10]

This covalent and irreversible mechanism provides sustained target inhibition, a desirable feature for therapeutic agents.

Caption: Mechanism of LSD1 inactivation by a cyclopropylamine inhibitor.

Downstream Signaling Consequences of LSD1 Inhibition

Inhibition of LSD1 reactivates the expression of silenced tumor suppressor genes, leading to potent anti-cancer effects. Key downstream pathways affected include:

-

Cell Cycle Arrest: LSD1 inhibition leads to the upregulation of cyclin-dependent kinase inhibitors like p21 (CDKN1A), causing cell cycle arrest at the G1/S checkpoint.[2][11]

-

Modulation of Oncogenic Transcription Factors: LSD1 is a critical co-factor for oncogenic transcription factors like MYCN and c-Myc.[1][2][8] By inhibiting LSD1, the repressive function of these oncoproteins is diminished, leading to decreased expression of their target genes, such as Cyclin D1.[1]

-

Induction of Differentiation: In AML, LSD1 inhibition can induce differentiation of leukemic blasts into mature granulocytes, a key therapeutic goal.[12]

-

Immune Response Activation: Recent studies show that LSD1 inhibition can lead to the expression of endogenous retroviral elements (ERVs), triggering a dsRNA stress response and activating a type I interferon pathway, which enhances anti-tumor immunity.[13]

Caption: Downstream signaling effects of LSD1 inhibition.

Quantitative Data: Potency of Cyclopropyl-Containing LSD1 Inhibitors

The potency of these inhibitors is typically evaluated using biochemical assays that measure the demethylase activity of LSD1. A range of derivatives based on the tranylcypromine scaffold have been developed with significantly improved potency and selectivity.

| Compound Class/Example | Target | Assay Type | IC50 / Ki Value | Reference |

| Tranylcypromine (TCP) | LSD1 | Biochemical | IC50: ~2-5.6 µM | [4][10] |

| 1-Substituted TCP Analog | LSD1 | Biochemical | IC50: 31 nM | [12] |

| Styrenylcyclopropylamine (Cmpd 34) | LSD1 | Biochemical | IC50: <4 nM | [14] |

| GSK2879552 (Clinical Candidate) | LSD1 | HTRF Assay | IC50: 17 nM | [10] |

| SP2509 | LSD1 | HTRF Assay | IC50: 2.5 µM | [10] |

Experimental Protocol: Fluorescence-Based LSD1 Inhibitor Screening Assay

This protocol outlines a common method for screening LSD1 inhibitors based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.[15][16]

Principle: LSD1-mediated demethylation of a substrate (e.g., a dimethylated H3K4 peptide) reduces its FAD cofactor, which is then reoxidized by molecular oxygen, producing H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic substrate like 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) to produce the highly fluorescent compound resorufin, which can be measured.

Caption: Workflow for a fluorescence-based LSD1 inhibitor assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 50 mM HEPES, pH 7.5).[16]

-

Dilute human recombinant LSD1 enzyme, HRP, and the H3K4 peptide substrate to their final working concentrations in Assay Buffer.

-

Prepare a serial dilution of the test inhibitor (cyclopropyl keto acid derivative) and a vehicle control (e.g., DMSO).

-

-

Assay Plate Setup (96-well format):

-

Inhibitor Wells: Add Assay Buffer, diluted LSD1, HRP, fluorogenic substrate (ADHP), and the test inhibitor solution to triplicate wells.[15]

-

100% Activity Control Wells: Add all components as above, but substitute the inhibitor with vehicle control.[15]

-

Background Wells: Add all components except for the H3K4 peptide substrate. Add buffer to compensate for the volume.[15]

-

-

Reaction Initiation and Incubation:

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader with excitation at 530-540 nm and emission at 585-595 nm.[15][16]

-

Subtract the average fluorescence of the background wells from all other wells.

-

Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.

-

Plot percent inhibition versus inhibitor concentration to determine the IC50 value.

-

Part 2: Antiviral Activity - Targeting the Hepatitis C Virus (HCV) NS3/4A Protease

The Hepatitis C Virus (HCV) NS3/4A serine protease is essential for viral replication, as it is responsible for cleaving the viral polyprotein into mature non-structural proteins.[17][18] This makes it a validated and highly attractive target for direct-acting antiviral (DAA) agents. Alpha-ketoamides incorporating a cyclopropyl group at the P1 or P2 position have been developed as potent inhibitors of this protease.[19]

Mechanism of Action: Reversible Covalent Inhibition

Unlike the irreversible mechanism seen with LSD1, cyclopropyl ketoacid and ketoamide inhibitors of HCV NS3/4A act as "serine traps," forming a covalent but reversible complex with the catalytic serine (Ser139) in the enzyme's active site.[17][18]

-

Initial Non-covalent Binding: The inhibitor, mimicking the natural peptide substrate, first binds non-covalently to the protease active site.

-

Nucleophilic Attack: The hydroxyl group of the catalytic Ser139 attacks the electrophilic keto-carbonyl carbon of the inhibitor.

-

Hemiketal Formation: This attack forms a tetrahedral hemiketal intermediate, which is a covalent adduct. This complex is stabilized by hydrogen bonds within the active site's "oxyanion hole."[20]

-

Reversibility: The reaction is reversible, and the inhibitor can dissociate from the enzyme, although often with a very slow off-rate (koff), leading to sustained inhibition.[17]

The cyclopropyl group often occupies the S1 or S2 specificity pockets of the protease, contributing significantly to binding affinity and enhancing potency.

Quantitative Data: Potency of Cyclopropyl-Containing HCV NS3/4A Inhibitors

| Compound | Target | Assay Type | Ki / IC50 Value | Reference |

| Telaprevir (VX-950) | HCV NS3/4A (Genotype 1) | Enzyme Kinetics | Ki: 7 nM | [17] |

| Boceprevir (SCH 503034) | HCV NS3/4A (Genotype 1) | Enzyme Kinetics | Ki: 14 nM | [17] |

| ITMN-191 (Danoprevir) | HCV NS3/4A (Genotype 1b) | Enzyme Assay | IC50: 0.29 nM | [21] |

| Ciluprevir | HCV NS3/4A (Genotype 1b) | Enzyme Assay | IC50: 0.73 nM | [21] |

Experimental Protocol: Cell-Based FRET Assay for HCV Protease Activity

This protocol describes a cell-based assay using Fluorescence Resonance Energy Transfer (FRET) to measure NS3/4A protease activity within living cells, providing a physiologically relevant context for inhibitor screening.[5][22]

Principle: A fusion protein is engineered to contain a FRET donor (e.g., Enhanced Cyan Fluorescent Protein, ECFP) and a FRET acceptor (e.g., Citrine, a YFP variant) connected by a short peptide linker. This linker contains a specific cleavage sequence for the HCV NS3/4A protease. When the fusion protein is intact, excitation of the donor results in energy transfer to the acceptor, producing an acceptor emission signal. If active NS3/4A protease is present, it cleaves the linker, separating the donor and acceptor and causing a loss of FRET. Inhibitors will prevent this cleavage and restore the FRET signal.

Caption: Workflow for a cell-based FRET assay for HCV protease inhibitors.

Step-by-Step Methodology:

-

Plasmid Construction:

-

Cell Culture and Transfection:

-

Plate mammalian cells (e.g., HeLa or Huh-7) in a suitable format for microscopy (e.g., glass-bottom dishes).

-

Co-transfect the cells with both the FRET biosensor plasmid and the NS3/4A protease expression plasmid using a standard transfection reagent.

-

-

Inhibitor Treatment:

-

Following transfection, replace the medium with fresh medium containing serial dilutions of the cyclopropyl keto acid inhibitor or a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the cells for 24-48 hours to allow for the expression of the biosensor and protease, and for the inhibitor to take effect.

-

-

FRET Imaging and Analysis:

-

Using a fluorescence microscope equipped for FRET imaging, excite the cells at the ECFP excitation wavelength (~430 nm).

-

Capture images in both the ECFP emission channel (~475 nm) and the Citrine (FRET) emission channel (~530 nm).

-

For each cell, calculate a FRET ratio (e.g., Citrine intensity / ECFP intensity). A decrease in this ratio compared to cells expressing the biosensor alone indicates protease activity.

-

Plot the FRET ratio against the inhibitor concentration to determine the IC50 for protease inhibition in a cellular context.

-

Part 3: In Vivo Evaluation of Cyclopropyl-Containing Compounds

The ultimate test of a potential therapeutic agent is its efficacy and safety in a living organism. For anti-cancer agents like LSD1 inhibitors, this is often assessed using xenograft models.

Experimental Protocol: AML Xenograft Model for Efficacy Studies

This protocol describes a general approach for evaluating the in vivo efficacy of a cyclopropyl-containing LSD1 inhibitor in an Acute Myeloid Leukemia (AML) xenograft model.[18][23]

Principle: Immunodeficient mice are inoculated with human AML cells. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time to assess anti-leukemic efficacy.

Step-by-Step Methodology:

-

Cell Line and Animal Model:

-

Cell Inoculation:

-

Inject approximately 1 x 10⁶ AML cells intravenously (tail vein) into each mouse. This simulates the systemic nature of leukemia.[18]

-

-

Treatment Regimen:

-

After allowing time for the leukemia to establish (e.g., 7-10 days), randomize the mice into treatment and control groups.

-

Administer the test compound (e.g., a tranylcypromine derivative) via a clinically relevant route, such as oral gavage or intraperitoneal injection, on a defined schedule (e.g., daily for 21 days).

-

The control group receives the vehicle used to formulate the drug.

-

-

Monitoring and Endpoints:

-

Monitor the health of the mice daily, including body weight, as a measure of toxicity.[24]

-

Monitor tumor burden using methods like bioluminescence imaging (if cells are luciferase-tagged) or flow cytometry analysis of peripheral blood for human CD45+ cells.[18]

-

The primary endpoint is typically overall survival. A significant increase in the survival of treated mice compared to the control group indicates efficacy.

-

At the end of the study, tissues such as bone marrow and spleen can be harvested to quantify leukemic infiltration.[23]

-

Conclusion and Future Perspectives

The cyclopropyl keto acid scaffold and its close chemical relatives represent a versatile and powerful platform in drug discovery. Their unique conformational rigidity and electronic properties have been successfully leveraged to create potent, mechanism-based inhibitors of key therapeutic targets like LSD1 and HCV NS3/4A protease. The ability of the cyclopropyl group to enhance metabolic stability further underscores its value to medicinal chemists.

The detailed experimental workflows presented herein—from initial biochemical screening to cell-based mechanism-of-action studies and finally to in vivo efficacy models—provide a clear roadmap for the evaluation of novel compounds based on this scaffold. As our understanding of disease biology deepens, the rational design of new cyclopropyl-containing molecules will undoubtedly lead to the development of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles, addressing unmet needs in oncology, virology, and beyond.

References

- 1. LSD1 mediates MYCN control of epithelial-mesenchymal transition through silencing of metastatic suppressor NDRG1 gene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysine-specific demethylase (LSD1/KDM1A) and MYCN cooperatively repress tumor suppressor genes in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone Demethylase KDM1/LSD1 Inhibitor Assay Kit (ab113456) | Abcam [abcam.com]

- 7. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of Enzyme Inactivation by Cyclopropyl Groups - Hung-Wen Liu [grantome.com]

- 10. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. LSD1 ablation stimulates anti-tumor immunity and enables checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. epigentek.com [epigentek.com]

- 17. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Amino alkynylisoquinoline and alkynylnaphthyridine compounds potently inhibit acute myeloid leukemia proliferation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hepatitis C virus NS3-4A serine protease inhibitors: use of a P2-P1 cyclopropyl alanine combination for improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cyclin A but not cyclin D1 is essential for c-myc-modulated cell-cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fluorescence resonance energy transfer-based assay for characterization of hepatitis C virus NS3-4A protease activity in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to Investigating the Mechanism of Action of 4-Cyclopropyl-4-oxobutyric Acid Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the mechanism of action of novel 4-cyclopropyl-4-oxobutyric acid derivatives. This class of compounds, characterized by a unique cyclopropyl ketone moiety, presents distinct opportunities for therapeutic intervention, primarily driven by the inherent reactivity of the strained three-membered ring. Understanding the precise molecular interactions and subsequent cellular consequences is paramount for advancing these derivatives from promising leads to clinical candidates.

This document eschews a rigid, templated approach. Instead, it presents a logical, multi-pronged strategy that begins with broad, high-throughput screening and progressively narrows the focus to specific molecular targets and signaling pathways. The methodologies described herein are designed to be self-validating, with each experimental stage providing robust evidence to inform the next.

Part 1: Foundational Understanding and Hypothesis Generation

The cornerstone of the this compound scaffold is the cyclopropyl ketone group. The significant ring strain of the cyclopropane ring makes it susceptible to nucleophilic attack or single-electron transfer, often resulting in ring-opening.[1] This inherent reactivity is the likely driver of its biological activity. The primary investigative goal is to identify the specific biomolecules (i.e., protein targets) that interact with this moiety and the downstream consequences of this interaction.

In Silico Target Prediction: A First Glimpse into Potential Mechanisms

Before embarking on extensive laboratory work, computational methods provide a cost-effective and rapid means to generate initial hypotheses.[2][3][4] By leveraging databases of known protein structures and ligand-binding domains, we can predict potential protein targets for our this compound derivatives.

-

Reverse Docking: This approach screens a library of known protein structures against the this compound derivative to identify potential binding partners.[2]

-

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features of the derivative that are responsible for its biological activity and uses this model to search for proteins with complementary binding sites.

The output of these in silico analyses will be a ranked list of potential protein targets. This list is not definitive but serves as a crucial starting point for experimental validation.

Part 2: Identification and Validation of Direct Molecular Targets

With a list of putative targets in hand, the next phase focuses on experimentally identifying and validating the direct binding partners of the this compound derivative within a biological context. A multi-faceted approach, combining both affinity-based and label-free methods, is recommended to ensure the robustness of the findings.

Affinity-Based Target Identification: Fishing for Binding Partners

Affinity chromatography is a classic and powerful technique to isolate proteins that physically interact with a small molecule.[5][6][7][8][9][10][11][12] This method involves immobilizing the compound of interest on a solid support and then passing a cell lysate over this "bait" to capture its binding partners.

-

Synthesis of an Affinity Probe: A derivative of the this compound is synthesized with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads). It is crucial to ensure that the modification does not disrupt the compound's biological activity.

-

Immobilization: The affinity probe is covalently coupled to the solid support.

-

Cell Lysate Preparation: A cell lysate from a relevant cell line (e.g., a cancer cell line if investigating anti-cancer effects) is prepared under non-denaturing conditions to preserve protein structure and interactions.

-

Affinity Purification: The cell lysate is incubated with the compound-immobilized beads.

-

Washing: Non-specifically bound proteins are removed through a series of stringent washes.

-

Elution: Specifically bound proteins are eluted from the beads.

-

Protein Identification: The eluted proteins are identified using mass spectrometry.[12]

| Parameter | Description |

| Solid Support | N-hydroxysuccinimide (NHS)-activated agarose beads |

| Linker Arm | A short polyethylene glycol (PEG) linker to minimize steric hindrance |

| Cell Line | Dependent on the therapeutic area of interest |

| Lysis Buffer | Non-denaturing buffer containing protease and phosphatase inhibitors |

| Mass Spectrometry | Liquid chromatography-tandem mass spectrometry (LC-MS/MS) |

Label-Free Target Validation: Confirming Engagement in a Cellular Context